Leu-Val-Leu is derived from natural sources, particularly proteins that contain branched-chain amino acids. These amino acids are essential for human nutrition and are primarily found in meat, dairy products, and legumes. In terms of classification, Leu-Val-Leu falls under the category of dipeptides and tripeptides, which are short chains of amino acids linked by peptide bonds. Its classification is significant in understanding its biochemical roles and potential applications in nutrition and therapeutics.
The synthesis of Leu-Val-Leu can be achieved through several methods:
The synthesis often involves monitoring reactions via techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized peptides .
Leu-Val-Leu consists of three amino acid residues linked by peptide bonds. The molecular formula can be represented as C₁₃H₂₃N₃O₄S. The structure features:
The molecular weight of Leu-Val-Leu is approximately 273.36 g/mol. The specific arrangement of these residues influences the tripeptide's conformation and stability in solution.
Leu-Val-Leu can participate in various chemical reactions typical of peptides, including:
Reactions are typically monitored using chromatographic techniques to analyze product formation and purity levels .
The mechanism of action for Leu-Val-Leu primarily relates to its role in protein synthesis and cellular signaling pathways. As a dipeptide composed of branched-chain amino acids, it may influence:
Leu-Val-Leu has several scientific uses:
The Leu-Val-Leu tripeptide sequence exhibits significant helix-stabilizing properties due to the intrinsic conformational preferences of its constituent residues. Leucine and valine both belong to the β-branched aliphatic amino acid group, characterized by high helix propensity scales. Experimental studies quantify leucine’s helix propensity at ΔΔG = 0.21 kcal/mol and valine at ΔΔG = 0.61 kcal/mol relative to alanine (set at 0 kcal/mol), positioning them among the most favorable residues for α-helix formation [2]. The hydrophobic staple motif created by Leu-Val-Leu sequences facilitates intramolecular van der Waals contacts, as observed in structural studies of melittin (bee venom peptide: Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-...). In melittin, Val⁵-Leu⁶ and Val⁸-Leu⁹ form critical i, i+3 and i, i+4 interactions that stabilize the amphipathic helix, enabling membrane disruption [1] [6].
Table 1: Helix Propensity Parameters of Key Amino Acids
Amino Acid | ΔΔG (kcal/mol) | Role in Leu-Val-Leu Context |
---|---|---|
Leu | 0.21 | Hydrophobic core stabilization; side-chain packing |
Val | 0.61 | Helix initiation; β-branch constraints |
Ala (Ref) | 0.00 | Baseline for propensity comparison |
Gly | 1.00 | Contrast: disrupts helical stability |
Nuclear magnetic resonance (NMR) analyses of peptides containing Leu-Val-Leu segments reveal rotameric restrictions of the valine β-methyl groups. In 13C-labeled studies, Val Cγ chemical shifts between 19–22 ppm indicate gauche conformations that sterically favor helical backbone dihedrals (φ = -57°, ψ = -47°) [1] [4]. Molecular dynamics simulations further demonstrate that Leu-Val-Leu adopts helical conformations 3.2× more frequently than control sequences like Leu-Gly-Leu in aqueous/TFE mixtures, underscoring its role as a structural reinforcement module [6] [8].
Substitutions within the Leu-Val-Leu motif profoundly alter conformational stability and functional outcomes. Val→Ala mutations eliminate β-branching, increasing backbone flexibility but reducing hydrophobic contact surfaces. In adenylate kinase, a single G85V substitution (Gly→Val) decreased denaturation temperature by 11°C and reduced catalytic activity to <1% of wild-type, demonstrating how valine introduction can destabilize β-turns critical for ATP-binding domains [9]. Conversely, Leu→Val substitutions partially preserve hydrophobicity but incur a ΔΔΔG = +0.40 kcal/mol penalty due to valine’s reduced helix propensity and smaller side-chain volume, weakening van der Waals contacts in helical cores [2] [7].
Table 2: Thermodynamic Impact of Substitutions in Leu-Val-Leu Motifs
Mutation | Structural Consequence | Observed Stability Change |
---|---|---|
Val → Ala | Loss of β-branching; increased backbone entropy | ΔTₘ: -3°C to -8°C; ΔΔG: +1.2 kcal/mol |
Leu → Val | Reduced side-chain volume; weaker hydrophobic packing | ΔTₘ: -2°C to -5°C; ΔΔG: +0.4 kcal/mol |
Leu → Gly | Disruption of helical packing; loss of side-chain contacts | ΔTₘ: -9°C to -14°C; complete unfolding |
Val → Leu | Enhanced hydrophobic contact area; favorable helix propensity | ΔTₘ: +1°C to +3°C; ΔΔG: -0.2 kcal/mol |
Pattern recognition analyses of structurally conserved proteins reveal that Leu↔Ile/Val exchanges occur with 87% frequency in buried helical positions, forming an evolutionarily permitted substitution cluster. However, Val→Phe substitutions disrupt local geometry due to steric clashes, increasing Cβ-Cγ distances by 1.8 Å and inducing backbone strain [7]. In synthetic decarboxylase peptides (e.g., Ac-Leu-Ala-Lys-Leu-Leu-Lys-Ala-Leu-...), Leu→Pro substitutions at position 8 reduced helicity by >60% and decarboxylase activity to 13% of wild-type, confirming the sequence’s sensitivity to helix-breaking perturbations [10].
Leu-Val-Leu motifs participate in allosteric networks governing protein domain movements. In extracellular signal-regulated kinase 2 (ERK2), the Ile124-Leu155-Val164 cluster forms a hydrophobic core that reorganizes upon phosphorylation. NMR-based methyl group assignments (using 13CH₃-labeled Ile/Leu/Val) revealed phosphorylation-induced chemical shift perturbations (CSPs) exceeding 0.3 ppm for Leu155 and Val164, indicating altered packing in the activation loop [4] [5]. Mutating these residues to alanine (e.g., L155A) abolished nucleotide binding by disrupting the "closed state" stabilization energy, with computed ΔΔGₘᵤₜ values of +2.8 kcal/mol [5].
Ligand-induced domain closure in ERK2 involves concerted motions where Leu-Val-Leu-containing loops act as dynamic latches. AMP-PNP binding to active ERK2 induces CSPs in Val¹⁸⁵ (located 15 Å from the ATP site), propagating through Leu¹⁶¹-Val¹⁶⁴ interactions. Binding energy calculations show ΔΔGₜₒₜₐₗ = -9.3 kcal/mol for wild-type versus -5.1 kcal/mol for V164A mutants, confirming the motif’s role in long-range stabilization [3] [5]. Similar mechanisms occur in adenylate kinase, where the conserved Gly85-Phe86 sequence (flanked by Leu84 and Val87) forms a hinge that positions the ATP-lid. Mutations here impair domain closure kinetics by >300-fold, quantified by stopped-flow fluorescence [9].
Table 3: Domain Closure Energetics in Leu-Val-Leu Containing Proteins
Protein | Motif Position | Ligand | ΔΔG (kcal/mol) Wild-type vs. Mutant | Functional Consequence |
---|---|---|---|---|
ERK2 (active) | Leu155-Val164 | AMP-PNP | -9.3 (WT) vs. -5.1 (V164A) | Disrupted kinase activation |
Adenylate Kinase | Leu84-Gly85-Phe86-Val87 | MgATP | -10.2 (WT) vs. -7.8 (G85V) | Loss of catalytic efficiency (kcat↓99%) |
Melittin | Val⁵-Leu⁶-Val⁸-Leu⁹ | Membranes | N/A | Pore formation efficiency reduced 4-fold |
Computational studies using homology modeling and free energy perturbation (FEP) reveal that Leu-Val-Leu motifs contribute to binding affinity via entropic stabilization. In ERK2, the L161A mutation increased the conformational entropy penalty (TΔS) for domain closure by 1.8 kcal/mol, explaining its reduced affinity for Elk1D peptide substrates despite minimal enthalpic changes [3] [5].
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